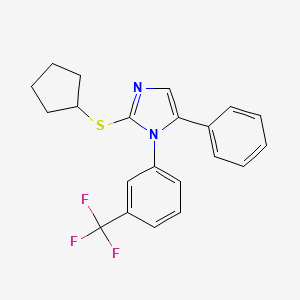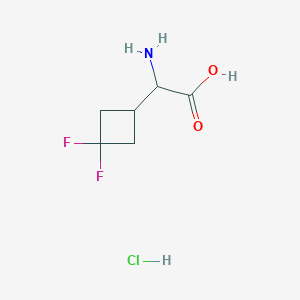
2-Amino-2-(3,3-difluorocyclobutyl)acetic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Amino-2-(3,3-difluorocyclobutyl)acetic acid;hydrochloride” is a chemical compound with the CAS Number: 2231672-83-4 . It has a molecular weight of 201.6 . The compound is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “2-amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride” and its InChI Code is "1S/C6H9F2NO2.ClH/c7-6(8)1-3(2-6)4(9)5(10)11;/h3-4H,1-2,9H2,(H,10,11);1H" . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available in the retrieved data.科学的研究の応用
Synthesis and Characterization
A study on the synthesis and characterization of transition metal complexes with novel amino acid bearing Schiff base ligands reveals the potential of incorporating amino acid derivatives in the creation of compounds with significant antioxidant and enzymatic inhibition properties. The research demonstrates the structural and functional versatility of amino acids in the design of new chemical entities with specific biological activities (Ikram et al., 2015).
Enzymatic Inhibition Studies
Another research application of such amino acid derivatives is in the study of enzymatic inhibition. The compound "1-Amino-2,2-difluorocyclopropane-1-carboxylic acid," closely related to the queried compound, shows significant promise in studying the inhibition of 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase. This suggests the potential of 2-Amino-2-(3,3-difluorocyclobutyl)acetic acid;hydrochloride in similar biochemical pathways, highlighting its role in understanding and potentially manipulating plant growth and stress response mechanisms (Liu et al., 2015).
Antimicrobial Applications
Compounds synthesized from amino acids, including structures similar to this compound, have been explored for their antimicrobial properties. Research demonstrates that these compounds can be key synthons for preparing a wide variety of heterocyclic substances with promising antimicrobial activities against a range of bacteria and yeast. This opens avenues for the development of new antimicrobial agents leveraging the unique properties of fluorinated amino acid derivatives (Behbehani et al., 2011).
Corrosion Inhibition
Amino acids, including those with complex structures like "this compound," find applications in corrosion inhibition studies. These studies use quantum chemical and molecular dynamic simulations to evaluate the corrosion inhibitive performance of amino acids on various metals. The findings suggest that amino acids can serve as effective corrosion inhibitors, with potential implications for extending the lifespan of metals in industrial applications (Kaya et al., 2016).
Safety and Hazards
特性
IUPAC Name |
2-amino-2-(3,3-difluorocyclobutyl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO2.ClH/c7-6(8)1-3(2-6)4(9)5(10)11;/h3-4H,1-2,9H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEJKUPAXINKOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)C(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

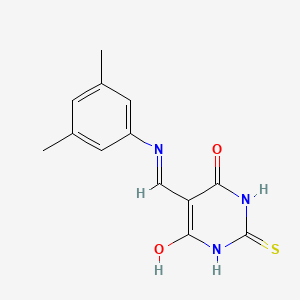
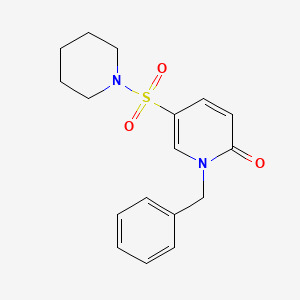
methanone N-(2,4-dinitrophenyl)hydrazone](/img/structure/B2671116.png)
![2-chloro-N-(2-{5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide](/img/structure/B2671118.png)
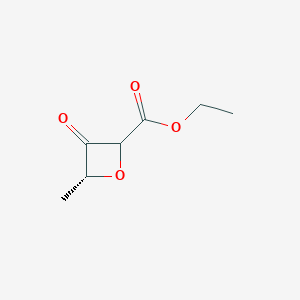
![2-(1,3-Dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetonitrile](/img/structure/B2671123.png)
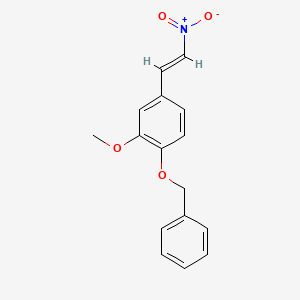
![Pyrazin-2-yl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2671127.png)
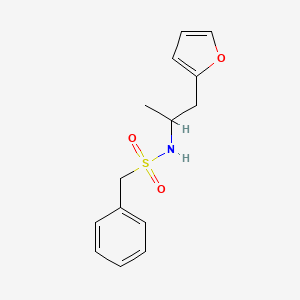
![(2-Methoxypyridin-3-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2671129.png)



